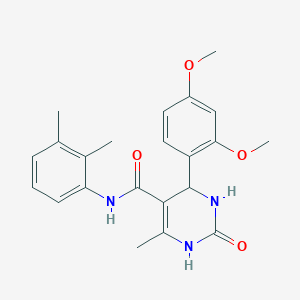
4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis of Novel Compounds with Biological Activities
Research in the field of medicinal chemistry has led to the synthesis of various novel compounds derived from tetrahydropyrimidine and related heterocycles, demonstrating significant anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities. For example, Abu‐Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showing considerable COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, Akbari et al. (2008) developed new tetrahydropyrimidine-2-thiones and their thiazolopyrimidine derivatives, which exhibited significant antimicrobial activities (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Material Science Applications
In the realm of material science, Chang and Liou (2008) introduced aromatic polyamides with 4,4′-dimethoxy-substituted triphenylamine units, which displayed excellent thermal stability and electrochromic properties. These polymers are amorphous, soluble in various organic solvents, and can be cast into flexible films, suggesting their potential use in electronic and optical devices (Chang & Liou, 2008).
Anticancer and Antimicrobial Research
Further research into the anticancer properties of novel synthetic compounds has also been reported. For instance, compounds synthesized by Devale et al. (2017) demonstrated higher RT inhibitory activity against HIV-1 than standard treatments, indicating potential applications in designing new antiviral agents (Devale, Parikh, Miniyar, Sharma, Shrivastava, & Murumkar, 2017). Additionally, Gein et al. (2013) focused on the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, exploring their antimicrobial activities and showing promising results against various microbial strains (Gein, Fedotov, Zamaraeva, Bobyleva, Kasimova, & Odegova, 2013).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies to understand its mechanism of action.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals safely and with proper precautions.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-7-6-8-17(13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)16-10-9-15(28-4)11-18(16)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWBEJAKLWSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

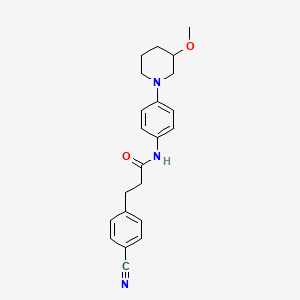
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)


![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)
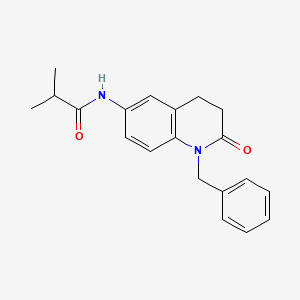

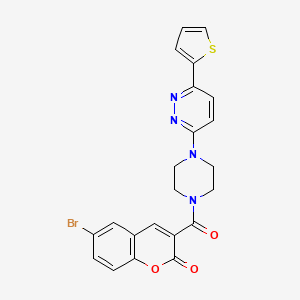
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)
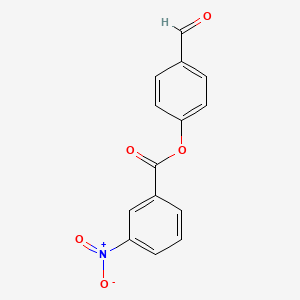
![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)
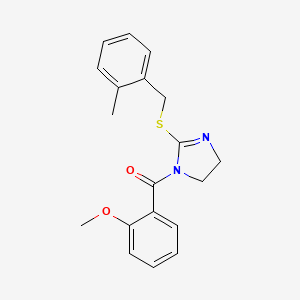
![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)